molecular formula C13H15NO3 B1392283 [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol CAS No. 1031630-25-7

[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol

Cat. No.: B1392283
CAS No.: 1031630-25-7
M. Wt: 233.26 g/mol
InChI Key: RRZLWULXIGONOW-UHFFFAOYSA-N
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Description

[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol is a substituted oxazole derivative characterized by a 1,3-oxazole core with a 4-ethoxyphenyl group at position 2, a methyl group at position 5, and a hydroxymethyl (-CH2OH) substituent at position 4. The ethoxy group (C2H5O-) on the phenyl ring enhances lipophilicity compared to smaller substituents like methoxy or hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the oxazole ring. The reaction conditions often involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid.

    Reduction: Formation of 2-(4-ethoxyphenyl)-5-methyl-1,3-dihydro-oxazole-4-methanol.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs, their substituents, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Key Findings References
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol 2-(4-Ethoxyphenyl), 5-methyl, 4-methanol C13H15NO3 233.26 Research chemical Limited data; ethoxy group may modulate lipophilicity and target interactions.
1-[[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-cycloheptylpiperidine-3-carboxamide 2-(4-Chlorophenyl), 5-methyl, 4-methyl-carboxamide C24H29ClN4O2 441.97 Cytokine modulation Positively correlated with IL-1β upregulation in LPS-induced inflammation models.
iCRT3 (β-catenin inhibitor) 2-(4-Ethylphenyl), 5-methyl, 4-methylsulfanyl-acetamide C22H25N3O2S 395.52 Anti-inflammatory Inhibits Wnt/β-catenin signaling, reduces IL-6 and TNF-α in macrophages.
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol 2-(2-Methylphenyl), 4-methyl, 5-methanol C12H13NO2 203.24 Research chemical Structural isomerism (methyl at position 4 vs. 5) may alter binding affinity.
Étoxazole (acaricide) 2-(2,6-Difluorophenyl), 4,5-dihydro-oxazole, phenetole substituent C21H22F2N2O2 376.41 Acaricidal Commercial pesticide targeting mite populations via undefined oxazole-mediated mechanisms.
2-[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 2-(4-Bromophenyl), 5-methyl, 4-acetic acid C13H15BrFNO4 348.17 Antimicrobial Demonstrated efficacy against bacterial strains in molecular docking studies.

Antimicrobial Activity

  • Chlorophenyl and Bromophenyl Analogs : Compounds with halogenated phenyl groups (e.g., 4-chloro or 4-bromo) exhibit potent antimicrobial activity. For example, bromophenyl-substituted oxazole derivatives showed binding affinity to microbial enzymes in docking studies, suggesting a role in disrupting bacterial cell walls .
  • Target Compound : The ethoxy group’s larger size and lipophilicity compared to halogens may reduce antimicrobial efficacy but improve blood-brain barrier penetration for CNS-targeted applications.

Anti-Inflammatory and Cytokine Modulation

  • iCRT3 : This ethylphenyl-substituted oxazole inhibits β-catenin/TCF interactions, reducing pro-inflammatory cytokines (IL-6, TNF-α) in macrophages .
  • Chlorophenyl Carboxamide : Linked to IL-1β upregulation, indicating substituent-dependent pro-inflammatory effects. The chloro group’s electron-withdrawing nature may enhance interactions with inflammatory pathway proteins .

Physicochemical Properties

  • Solubility : The hydroxymethyl group (-CH2OH) in the target compound improves aqueous solubility relative to methylsulfanyl (iCRT3) or halogenated analogs.

Substituent Impact on Activity

  • Electron-Donating vs. Withdrawing Groups: Ethoxy (electron-donating): May stabilize aromatic rings, enhancing interactions with hydrophobic protein pockets.
  • Positional Isomerism: Methyl groups at position 4 vs. 5 (e.g., target compound vs. [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol) alter steric hindrance, affecting target binding .

Biological Activity

Overview

[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol is an organic compound belonging to the oxazole derivatives class. Its unique structure, characterized by an oxazole ring with an ethoxyphenyl and a methyl group, positions it as a compound of interest in various biological research fields. This article delves into its biological activity, mechanisms of action, and potential applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H15NO3
CAS Number1031630-25-7
Molecular Weight233.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in microbial growth, leading to antimicrobial effects. The compound's interaction with cellular receptors can modulate various signaling pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for related compounds often range from 4.69 µM to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also exhibits antifungal properties. Research indicates that oxazole derivatives can inhibit fungal growth, with MIC values typically higher than those for bacterial strains, suggesting a potential for therapeutic applications in treating fungal infections.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluating the antimicrobial activity of various oxazole derivatives found that compounds with similar structures to this compound showed promising results against Candida albicans and Fusarium oxysporum.
    • The results indicated effective inhibition at concentrations ranging from 45 µg/mL to 60 µg/mL .
  • Mechanistic Insights :
    • Research focusing on the mechanism of action revealed that the compound could potentially disrupt cell wall synthesis in bacteria or inhibit key metabolic pathways essential for fungal survival .

Comparison with Similar Compounds

Compound NameStructure ComparisonBiological Activity
[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanolSimilar structure; methoxy instead of ethoxyAntimicrobial properties
[2-(4-Ethoxyphenyl)-5-methyl-1,3-dihydro-oxazol-4-yl]methanolReduced oxazole ringPotentially lower activity
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid]Oxidized form with carboxylic acid groupEnhanced reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol, and how can reaction progress be monitored?

Methodological Answer: A common approach involves reductive amination or cyclization reactions. For example, intermediates like acetohydrazide derivatives can be synthesized by refluxing precursor compounds (e.g., methyl esters) with hydrazine hydrate in absolute alcohol for 4 hours. Reaction progress is monitored via TLC using a chloroform:methanol (7:3) solvent system. Post-reaction, the product is precipitated by pouring the mixture into ice water and purified via recrystallization . Similar oxazole derivatives have been synthesized using solvent-free conditions to enhance yield and reduce side reactions .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Chromatography: Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard.
  • Recrystallization: Use ethanol or methanol for high-purity isolation.
  • TLC Validation: Confirm purity using TLC with UV visualization or iodine staining .

Q. How is the basic structural characterization of this compound performed?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (in DMSO-d6d_6 or CDCl3_3) to confirm the oxazole ring, ethoxyphenyl substituents, and methanol group.
  • IR Spectroscopy: Identify functional groups (e.g., O–H stretch at ~3200–3500 cm1^{-1}, C=N/C–O stretches in oxazole).
  • Elemental Analysis: Verify molecular formula (e.g., C_{14H17_{17}NO3_3) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what software is recommended?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
  • Structure Solution: Employ SHELXT (for phase problem resolution) and refine with SHELXL, which is robust for small molecules and handles hydrogen bonding networks .
  • Validation: Apply PLATON (Twinsol) for twin detection and CCDC tools for geometry checks. ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .

Q. How should researchers address conflicting spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For example, HRMS (ESI+) can confirm the exact mass (e.g., 255.1103 for [M+H]+^+).
  • Dynamic NMR: Resolve conformational ambiguities (e.g., rotamers) by variable-temperature experiments.
  • Computational Validation: Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What strategies are used to design bioactive analogs of this oxazole derivative?

Methodological Answer:

  • Scaffold Modification: Replace the ethoxyphenyl group with fluorophenyl or chlorophenyl moieties to enhance lipophilicity (see ).
  • Functionalization: Introduce carboxylic acid groups (e.g., piperidine-4-carboxylic acid derivatives) for improved solubility and target binding .
  • SAR Studies: Test substituent effects on biological activity (e.g., methyl vs. tert-butyl groups at the oxazole 5-position) .

Q. How can metabolic stability be assessed for this compound?

Methodological Answer:

  • In Vitro Assays: Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance.
  • Metabolite ID: Employ LC-HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation at the oxazole methyl group or O-deethylation of the ethoxy moiety) .
  • Stability Parameters: Calculate logP (e.g., using ChemAxon) to predict membrane permeability and metabolic liability.

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-16-11-6-4-10(5-7-11)13-14-12(8-15)9(2)17-13/h4-7,15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZLWULXIGONOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Reactant of Route 2
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Reactant of Route 3
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Reactant of Route 4
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Reactant of Route 5
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Reactant of Route 6
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol

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